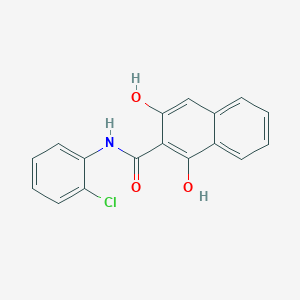
N-(2-Chlorophenyl)-1,3-dihydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorophenyl)-1,3-dihydroxynaphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a naphthalene ring, which is further substituted with hydroxyl and carboxamide groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-1,3-dihydroxynaphthalene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenylamine and 1,3-dihydroxynaphthalene.
Formation of Intermediate: The 2-chlorophenylamine is reacted with 1,3-dihydroxynaphthalene in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an intermediate.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with a suitable carboxylic acid derivative, such as 2-naphthoic acid, under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-1,3-dihydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Chlorophenyl)-1,3-dihydroxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-1,3-dihydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-1,3-dihydroxybenzamide
- N-(2-Chlorophenyl)-1,3-dihydroxyanthracene-2-carboxamide
- N-(2-Chlorophenyl)-1,3-dihydroxyphenanthrene-2-carboxamide
Uniqueness
N-(2-Chlorophenyl)-1,3-dihydroxynaphthalene-2-carboxamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carboxamide groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
143141-87-1 |
|---|---|
Molecular Formula |
C17H12ClNO3 |
Molecular Weight |
313.7 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-1,3-dihydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12ClNO3/c18-12-7-3-4-8-13(12)19-17(22)15-14(20)9-10-5-1-2-6-11(10)16(15)21/h1-9,20-21H,(H,19,22) |
InChI Key |
SRGSGBLHHBTUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2O)C(=O)NC3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















